molecular formula C4H2O4 B097790 3,6-Dioxabicyclo[3.1.0]hexane-2,4-dione CAS No. 16191-17-6

3,6-Dioxabicyclo[3.1.0]hexane-2,4-dione

Cat. No. B097790
CAS RN: 16191-17-6
M. Wt: 114.06 g/mol
InChI Key: ILABOOGTVTXVFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,6-Dioxabicyclo[3.1.0]hexane-2,4-dione, also known as DMDHEU, is a chemical compound commonly used in textile finishing and as a crosslinking agent in the production of resins. In recent years, DMDHEU has gained attention in the scientific community due to its potential applications in the field of medicine and biomedical research.

Mechanism Of Action

3,6-Dioxabicyclo[3.1.0]hexane-2,4-dione works by crosslinking proteins and other biomolecules, which can lead to changes in their structure and function. In the context of anti-cancer therapy, 3,6-Dioxabicyclo[3.1.0]hexane-2,4-dione has been shown to induce cell death in cancer cells by disrupting the function of key proteins involved in cell survival.

Biochemical And Physiological Effects

3,6-Dioxabicyclo[3.1.0]hexane-2,4-dione has been shown to have a range of biochemical and physiological effects, depending on the concentration and duration of exposure. In vitro studies have shown that 3,6-Dioxabicyclo[3.1.0]hexane-2,4-dione can induce oxidative stress and DNA damage in cells. In vivo studies have shown that 3,6-Dioxabicyclo[3.1.0]hexane-2,4-dione can cause liver and kidney damage at high doses.

Advantages And Limitations For Lab Experiments

One advantage of using 3,6-Dioxabicyclo[3.1.0]hexane-2,4-dione in lab experiments is its ability to crosslink biomolecules, which can lead to the development of new materials and therapies. However, 3,6-Dioxabicyclo[3.1.0]hexane-2,4-dione can be toxic at high doses, which can limit its use in certain experiments.

Future Directions

There are several potential future directions for research on 3,6-Dioxabicyclo[3.1.0]hexane-2,4-dione. One area of interest is the development of 3,6-Dioxabicyclo[3.1.0]hexane-2,4-dione-based biomaterials for tissue engineering and drug delivery. Another area of interest is the development of 3,6-Dioxabicyclo[3.1.0]hexane-2,4-dione-based anti-cancer therapies, which could potentially be used in combination with other treatments to improve outcomes for cancer patients. Additionally, further research is needed to better understand the biochemical and physiological effects of 3,6-Dioxabicyclo[3.1.0]hexane-2,4-dione, particularly at lower doses.

Synthesis Methods

3,6-Dioxabicyclo[3.1.0]hexane-2,4-dione can be synthesized by reacting hexamethylenetetramine with formaldehyde and acetic anhydride. This reaction results in the formation of a cyclic intermediate, which can be further reacted with hydrogen peroxide to produce 3,6-Dioxabicyclo[3.1.0]hexane-2,4-dione.

Scientific Research Applications

3,6-Dioxabicyclo[3.1.0]hexane-2,4-dione has been studied for its potential as a crosslinking agent in the development of biomaterials, such as hydrogels and scaffolds. These materials have applications in tissue engineering and drug delivery systems. 3,6-Dioxabicyclo[3.1.0]hexane-2,4-dione has also been studied for its potential as an anti-cancer agent, with promising results in preclinical studies.

properties

IUPAC Name

3,6-dioxabicyclo[3.1.0]hexane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2O4/c5-3-1-2(7-1)4(6)8-3/h1-2H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILABOOGTVTXVFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C12C(O1)C(=O)OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2O4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50401068
Record name 3,6-dioxabicyclo[3.1.0]hexane-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50401068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.06 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,6-Dioxabicyclo[3.1.0]hexane-2,4-dione

CAS RN

16191-17-6
Record name 3,6-Dioxabicyclo[3.1.0]hexane-2,4-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16191-17-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,6-dioxabicyclo[3.1.0]hexane-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50401068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,6-Dioxa-bicyclo(3.1.0)hexane-2,4-dione
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